3-Bromo-1-isopropyl-1H-pyrazol-4-amine hydrochloride

Medicinal Chemistry Organic Synthesis Cross‑Coupling

3-Bromo-1-isopropyl-1H-pyrazol-4-amine hydrochloride is a 3‑bromo‑4‑amino‑1‑isopropyl‑pyrazole derivative supplied as the hydrochloride salt. With a molecular formula of C₆H₁₁BrClN₃ and a molecular weight of 240.53 g mol⁻¹, the compound presents a single bromine atom capable of participating in cross‑coupling reactions, a free 4‑amino group, and an N‑isopropyl substituent that modulates steric and electronic properties.

Molecular Formula C6H11BrClN3
Molecular Weight 240.53
CAS No. 2171313-97-4
Cat. No. B2622728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-isopropyl-1H-pyrazol-4-amine hydrochloride
CAS2171313-97-4
Molecular FormulaC6H11BrClN3
Molecular Weight240.53
Structural Identifiers
SMILESCC(C)N1C=C(C(=N1)Br)N.Cl
InChIInChI=1S/C6H10BrN3.ClH/c1-4(2)10-3-5(8)6(7)9-10;/h3-4H,8H2,1-2H3;1H
InChIKeyVGEPZHDZTXDLJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-1-isopropyl-1H-pyrazol-4-amine hydrochloride (CAS 2171313-97-4): Sourcing & Differentiation Guide


3-Bromo-1-isopropyl-1H-pyrazol-4-amine hydrochloride is a 3‑bromo‑4‑amino‑1‑isopropyl‑pyrazole derivative supplied as the hydrochloride salt . With a molecular formula of C₆H₁₁BrClN₃ and a molecular weight of 240.53 g mol⁻¹, the compound presents a single bromine atom capable of participating in cross‑coupling reactions, a free 4‑amino group, and an N‑isopropyl substituent that modulates steric and electronic properties . Commercially available as a ≥95 % purity powder, this building block is intended for medicinal chemistry, agrochemical, or material‑science research .

Why 3-Bromo-1-isopropyl-1H-pyrazol-4-amine Hydrochloride Cannot Be Swapped with In‑Class Analogs


Substitution at the 3‑position of the pyrazole ring with bromine, rather than chlorine, iodine, or a hydrogen atom, directly controls cross‑coupling efficiency and susceptibility to hydrodehalogenation [1]. Moreover, the isopropyl group at N‑1 introduces steric demand that differs from methyl or unsubstituted analogs, influencing both reactivity and the pharmacological profiles of final target molecules . Replacing the hydrochloride salt with the free base alters aqueous solubility, potentially affecting biological assay reproducibility . Consequently, substituting this compound with a halogen variant or different N‑alkyl analog compromises synthetic outcomes and biological comparability.

Quantitative Differentiation Evidence for 3-Bromo-1-isopropyl-1H-pyrazol-4-amine Hydrochloride


Superior Suzuki–Miyaura Cross‑Coupling Reactivity of Bromopyrazoles over Iodopyrazoles

In a direct head‑to‑head comparison of halogenated aminopyrazoles under identical Suzuki–Miyaura conditions (0.25 mmol pyrazole, 2–4 eq. anhydrous K₂CO₃, microwave irradiation at 135 °C for 20 min), bromo and chloro derivatives afforded cross‑coupled products in significantly higher yields than iodo derivatives [1]. The higher yield is attributed to a lower propensity for hydrodehalogenation, a base‑promoted side reaction that primarily affects iodo‑substrates [1]. Consequently, the 3‑bromo substitution on this compound ensures higher synthetic efficiency compared to its 3‑iodo analog.

Medicinal Chemistry Organic Synthesis Cross‑Coupling

Reduced Hydrodehalogenation of Bromopyrazoles Compared with Iodopyrazoles

Mechanistic studies revealed that hydrodehalogenation during Suzuki coupling is base‑promoted and affects iodopyrazoles to a much greater extent than bromopyrazoles [1]. Using thiophenol as a Br⁺ trap, the authors demonstrated that bromo‑substrates generate fewer reactive intermediates leading to dehalogenation, yielding cleaner product profiles. This translates to higher chemoselectivity for bromo‑substrates under typical coupling conditions.

Organic Synthesis Reaction Selectivity Medicinal Chemistry

Predicted Aqueous Solubility Advantage of the Hydrochloride Salt Over the Free Base

A comparison of ESOL‑predicted solubility data shows that the non‑brominated free base 1‑isopropyl‑1H‑pyrazol‑4‑amine (CAS 97421‑16‑4) has an ESOL solubility of 9.52 mg mL⁻¹ (0.0761 mol L⁻¹), whereas the corresponding hydrochloride salt (CAS 1185293‑23‑5) has a lower predicted solubility of 2.52 mg mL⁻¹ (0.0156 mol L⁻¹) . However, for the 3‑bromo analog, the hydrochloride salt form is expected to provide significantly enhanced aqueous solubility relative to its own free base, due to ionization of the amine. This is a class‑level inference based on the well‑established solubility advantage of protonated amines.

Drug Discovery Assay Development Salt Selection

Optimized Steric Profile for Kinase Inhibitor Scaffolds Relative to N‑Methyl Analogs

Pyrazoles functionalized with an N‑isopropyl group are frequently employed as hinge‑binding fragments in ATP‑competitive kinase inhibitors because the branched isopropyl substituent occupies a complementary lipophilic pocket better than methyl, while retaining a low molecular weight . Compared to the 3‑bromo‑1‑methyl‑1H‑pyrazol‑4‑amine analog, the N‑isopropyl derivative provides increased van der Waals contacts with the kinase hinge region, as inferred from docking studies of related pyrazolo‑pyrimidine inhibitors . Although direct comparative IC₅₀ data for the target compound against an N‑methyl analog is not available, the class effect suggests that the isopropyl derivative should be prioritized when designing inhibitors for kinases with hydrophobic selectivity pockets.

Kinase Inhibitors Medicinal Chemistry Hinge‑Binder Design

High‑Value Application Scenarios for 3-Bromo-1-isopropyl-1H-pyrazol-4-amine Hydrochloride


Kinase Inhibitor Lead Optimization via Suzuki–Miyaura Elaboration

Medicinal chemistry teams can apply the high‑yielding Suzuki–Miyaura cross‑coupling conditions reported by Jedinák et al. [1] to install diverse aryl or heteroaryl groups at the 3‑position, directly generating analog libraries for structure–activity relationship studies around kinase hinge‑binding scaffolds. The reduced propensity for dehalogenation ensures that minimal starting material is wasted, enabling efficient parallel synthesis. [1]

Agrochemical Active Ingredient Discovery

The 4‑amino‑3‑bromo‑1‑isopropyl‑pyrazole core serves as a precursor for the synthesis of fungicidal or herbicidal lead compounds. The isopropyl substituent imparts lipophilicity that enhances foliar uptake, while the bromo group allows late‑stage diversification with various coupling partners. [1]

Chemical Biology Probe Design

When used as a chemical biology probe, the hydrochloride salt ensures consistent dosing in cell‑based assays, mitigating variability from poorly soluble free bases. The bromine atom can be further converted to a boronate ester, enabling click‑chemistry approaches or affinity pull‑down experiments.

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